molecular formula C18H16N4O4 B3872186 4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE CAS No. 5621-78-3

4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE

Cat. No.: B3872186
CAS No.: 5621-78-3
M. Wt: 352.3 g/mol
InChI Key: RUYYWIMZBALNRN-UHFFFAOYSA-N
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Description

4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and a pyrazolone ring, making it a subject of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE typically involves the condensation of 4-methoxy-2-nitroaniline with appropriate aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. Purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted pyrazolones, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a molluscicidal agent and its effects on hemolytic anemia.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of various chemical compounds and materials.

Mechanism of Action

The mechanism of action of 4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-nitroaniline: Shares the methoxy and nitro groups but lacks the pyrazolone ring.

    3-Methyl-1-phenyl-1H-pyrazol-5-one: Contains the pyrazolone ring but lacks the methoxy and nitro groups.

Uniqueness

4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[(4-methoxy-2-nitrophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-12-15(18(23)21(20-12)13-6-4-3-5-7-13)11-19-16-9-8-14(26-2)10-17(16)22(24)25/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYYWIMZBALNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416543
Record name AC1NSKBD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5621-78-3
Record name AC1NSKBD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-METHOXY-2-NITROANILINO)METHYLENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE
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